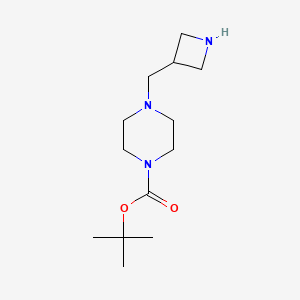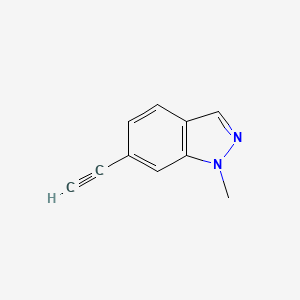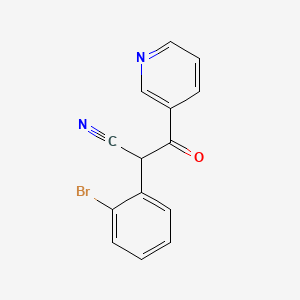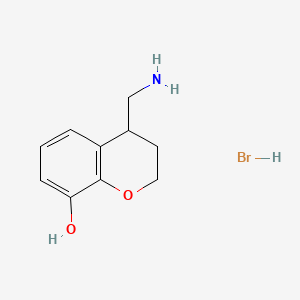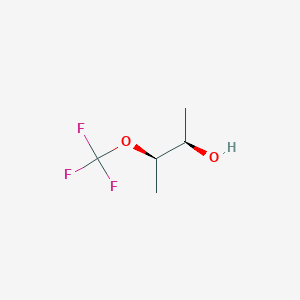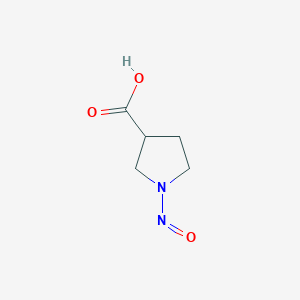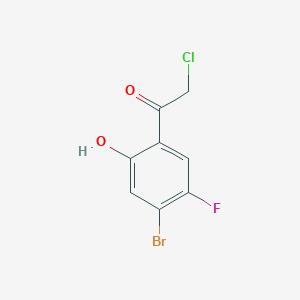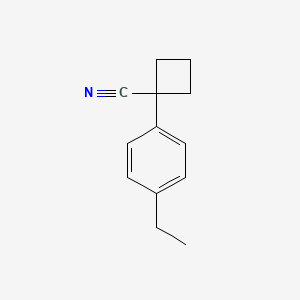
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol This compound is a derivative of cyclobutane, featuring a nitrile group and an ethyl-substituted phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,4-dihalobutanes using reducing metals . Another method includes the dimerization of alkenes upon irradiation with UV light . Industrial production methods often involve bulk custom synthesis, where the compound is manufactured in large quantities to meet specific requirements .
Analyse Chemischer Reaktionen
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethyl-substituted phenyl ring contributes to the compound’s overall stability and reactivity, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
Cyclobutane derivatives: These compounds share the cyclobutane ring structure but differ in their substituents and functional groups.
Phenyl-substituted nitriles: These compounds feature a phenyl ring and a nitrile group, similar to this compound, but with variations in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of the cyclobutane ring, nitrile group, and ethyl-substituted phenyl ring, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C13H15N |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H15N/c1-2-11-4-6-12(7-5-11)13(10-14)8-3-9-13/h4-7H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
QKQCZAHPEMEKSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2(CCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


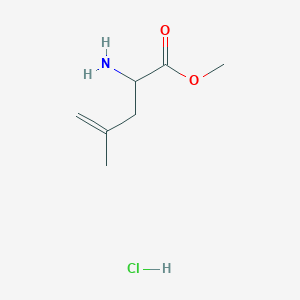
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
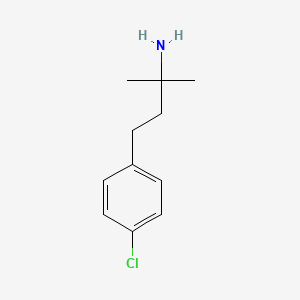
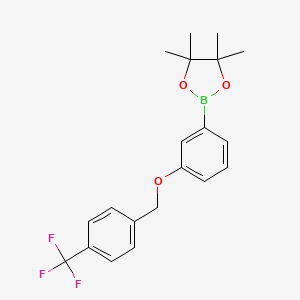
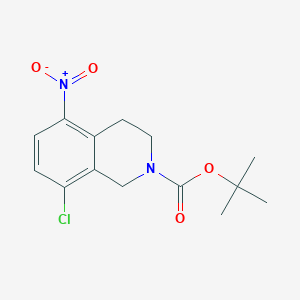
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)

